Abiraterone is a potent, irreversible, and selective inhibitor of 17 αhydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis. Abiraterone was first approved by the FDA and EMA on April, July, and September 2011, respectively. It is used to treat metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer. As abiraterone has poor oral bioavailability and is susceptible to hydrolysis by esterases, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption.
Abiraterone is a Cytochrome P450 17A1 Inhibitor. The mechanism of action of abiraterone is as a Cytochrome P450 17A1 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 2C8 Inhibitor.
Abiraterone is a Cytochrome P450 17A1 Inhibitor. The mechanism of action of abiraterone is as a Cytochrome P450 17A1 Inhibitor.
Abiraterone is a steroidal antiandrogen used to treat metastatic, castration-resistant prostate cancer. Abiraterone is associated with an appreciable rate of serum enzyme elevation during therapy and with rare but potentially severe instances of acute liver injury with jaundice.
Abiraterone is a steroidal compound with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex; CYP17A1), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.
See also: Abiraterone Acetate (active moiety of).
Abiraterone
CAS No.: 154229-19-3
Cat. No.: VC21343439
Molecular Formula: C24H31NO
Molecular Weight: 349.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 154229-19-3 |
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Molecular Formula | C24H31NO |
Molecular Weight | 349.5 g/mol |
IUPAC Name | (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |
Standard InChI Key | GZOSMCIZMLWJML-VJLLXTKPSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O |
Canonical SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |
Appearance | White Solid |
Melting Point | 224-226 °C |
Chemical Properties and Structure
Abiraterone is administered as abiraterone acetate, which serves as a prodrug. The chemical name of abiraterone acetate is 3β-Acetoxy-17-(3-pyridyl)-androsta-5,16-diene . This compound has the following properties:
Physical and Chemical Characteristics
Abiraterone acetate features a steroidal backbone structure with an acetoxy group at the 3β position and a pyridyl group at position 17. This unique chemical structure enables it to interact specifically with the CYP17 enzyme, providing its therapeutic effects. The acetate group enhances the compound's oral bioavailability and stability compared to the parent compound abiraterone .
Mechanism of Action
Abiraterone works through a distinct mechanism that differentiates it from traditional anti-androgen therapies. Its primary mode of action involves several key steps:
CYP17 Inhibition
Abiraterone selectively inhibits 17α-hydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumor tissues . This enzyme catalyzes two critical reactions in the androgen biosynthesis pathway:
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The conversion of pregnenolone to 17α-hydroxypregnenolone via 17α-hydroxylation
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The conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA) by cleaving the C17,20 bond
By inhibiting these conversions, abiraterone effectively blocks the production of testosterone precursors, leading to a significant reduction in androgen levels throughout the body, including within the tumor microenvironment .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties of abiraterone is essential for optimizing its clinical use:
Absorption and Distribution
Following oral administration of abiraterone acetate, the compound demonstrates the following pharmacokinetic characteristics:
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In overnight-fasted healthy subjects receiving a single 500 mg dose, the geometric mean (± SD) maximum concentration (Cₘₐₓ) was 73 (± 44) ng/mL, and the area under the curve (AUC₀₋∞) was 373 (± 249) ng × hr/mL
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In patients with metastatic castration-resistant prostate cancer (mCRPC) receiving 1,000 mg daily, the steady-state mean (± SD) Cₘₐₓ was 226 (± 178) ng/mL, and AUC was 993 (± 639) ng × hr/mL
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Dose proportionality was observed in single doses ranging from 125 mg to 625 mg
Metabolism and Elimination
Abiraterone undergoes extensive metabolism in the body:
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Abiraterone acetate is rapidly hydrolyzed to abiraterone in vivo, which is the active compound responsible for the pharmacological actions
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The mean half-life of abiraterone in plasma is approximately 15 hours based on data from healthy subjects
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Major enzymes involved in the metabolism include CYP3A4 (for phase I oxidative metabolites), sulfotransferase isozyme SULT2A1, and UDP-glucuronosyl transferase UGT1A4
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Following oral administration of radiolabeled abiraterone acetate, approximately 88% of the radioactive dose is recovered in feces and approximately 5% in urine
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The major compounds present in feces are unchanged abiraterone acetate and abiraterone (approximately 55% and 22% of the administered dose, respectively)
Clinical Applications
Abiraterone has established indications in multiple clinical settings within prostate cancer treatment:
Metastatic High-Risk Castration-Sensitive Prostate Cancer
In addition to its use in mCRPC, abiraterone is indicated in combination with prednisone for the treatment of metastatic high-risk castration-sensitive prostate cancer (CSPC) . In Europe and Canada, it may also be used in combination with prednisolone and androgen deprivation therapy in newly diagnosed patients with this condition .
Combination Therapies
The therapeutic landscape for abiraterone continues to evolve with novel combination approaches:
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In August 2023, the FDA approved AKEEGA (niraparib and abiraterone acetate), the first-and-only dual action tablet combining a PARP inhibitor with abiraterone acetate (given with prednisone) for the treatment of adult patients with deleterious or suspected deleterious BRCA-positive mCRPC
Clinical Efficacy
Abiraterone's efficacy has been demonstrated in multiple clinical trials and real-world studies:
Pivotal Phase 3 Trial in Post-Chemotherapy mCRPC
A randomized, double-blind, placebo-controlled, multicenter phase 3 trial evaluated abiraterone acetate in patients with mCRPC who had previously received docetaxel-based chemotherapy. The study involved 1,195 patients randomized 2:1 to receive either:
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Abiraterone orally at a dose of 1000 mg once daily in combination with prednisone 5 mg orally twice daily (N=797)
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Placebo orally once daily plus prednisone 5 mg orally twice daily (N=398)
Results:
The significance level of this interim analysis (p<0.0001) crossed the pre-specified efficacy boundary, leading to early termination of the trial. This survival benefit was consistently demonstrated in updated survival analysis and subgroup analyses .
Real-World Evidence
A Japanese observational, prospective, post-marketing surveillance study evaluated the safety and efficacy of abiraterone acetate plus prednisolone in castration-resistant prostate cancer patients with or without previous chemotherapy .
Study Details:
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497 patients were registered from 141 participating institutions
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492 patients received abiraterone and were evaluated for safety
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Including 180 chemotherapy-naïve and 311 chemotherapy-experienced patients
Efficacy Results:
Meta-Analysis Findings
A meta-analysis of 6 randomized controlled trials investigated the efficacy and safety of abiraterone acetate in high-risk prostate cancer patients:
Table 1: Efficacy Outcomes from Meta-Analysis of Abiraterone Acetate in High-Risk Prostate Cancer
*Risk Ratio rather than Hazard Ratio
Serious Adverse Events
In the Japanese post-marketing surveillance study, serious adverse drug reactions were observed in 12.4% of patients (61/492) . In clinical trials, no hepatic failure or death was observed in relation to abiraterone-induced hepatotoxicity .
Adrenal insufficiency (AI) has been reported as a rare but serious complication. In one clinical study with 1,000 mg once daily dosing, 5 patients were diagnosed with AI, leading to an estimated AI incidence rate of 0.5%. AI occurred both when patients were taking the recommended dose of corticosteroids and after patients discontinued prednisone .
Future Directions
The development of abiraterone continues to evolve, with several promising directions:
Novel Combinations
The recent approval of AKEEGA (niraparib and abiraterone acetate) for BRCA-positive mCRPC represents an important advancement in combination therapy approaches . This dual-action tablet combines the PARP inhibition properties of niraparib with the androgen biosynthesis inhibition of abiraterone, potentially offering enhanced efficacy for patients with specific genetic profiles.
Expanded Indications
Research is ongoing to evaluate abiraterone's efficacy in additional clinical settings and patient populations. The positive results seen in both mCRPC and mCSPC suggest potential benefits in earlier disease stages or in combination with other emerging therapies.
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